Dibenzyl maleate

Catalog No.
S1493693
CAS No.
622-06-0
M.F
C18H16O4
M. Wt
296.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl maleate

CAS Number

622-06-0

Product Name

Dibenzyl maleate

IUPAC Name

dibenzyl (Z)-but-2-enedioate

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11-

InChI Key

CPZVJYPXOWWFSW-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2

Synonyms

Maleic Acid Dibenzyl Ester; (Z)-2-Butenedioic Acid Bis(phenylmethyl) Ester; (2Z)-2-Butenedioic Acid Bis(phenylmethyl) Ester

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2

Dibenzyl maleate is an organic compound with the molecular formula C₁₈H₁₆O₄, classified as the dibenzyl ester of maleic acid. It features two benzyl groups linked to the maleate moiety, contributing to its unique chemical properties. This compound is typically a colorless to pale yellow liquid and is utilized extensively in various chemical and industrial applications due to its reactivity and versatility .

Currently, there is no extensive research available on the specific mechanism of action of DBM in biological systems. However, its potential role as a degradation product in phenylephrine-containing drugs suggests it might interact with biological processes related to the drug's mechanism of action []. Further research is needed to elucidate this aspect.

  • Limited data exists on the specific hazards of DBM. However, as an ester, it's advisable to handle it with care due to potential mild eye and skin irritation.

Please note:

  • The information provided is based on currently available scientific research.
  • Due to the limited research on DBM, some sections like mechanism of action and safety require further investigation.

Biocompatible Material Development

DBM exhibits good biocompatibility, meaning it can interact with living tissues without causing significant harm. This characteristic makes it a promising candidate for developing various biocompatible materials for medical research and applications. Studies have explored the use of DBM in:

  • Drug delivery systems: DBM-based nanoparticles can be used to encapsulate and deliver drugs to specific cells or tissues, potentially improving drug efficacy and reducing side effects [].
  • Tissue engineering scaffolds: DBM can be incorporated into scaffolds used for tissue regeneration due to its ability to support cell growth and differentiation [].

Anti-Cancer Research

Recent research suggests that DBM may possess anti-cancer properties. Studies have shown that DBM can:

  • Induce cell death in cancer cells: DBM can trigger apoptosis, a form of programmed cell death, in various cancer cell lines [].
  • Inhibit tumor growth: DBM has been shown to suppress tumor growth and metastasis in animal models [].

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to derivatives with additional oxygen-containing functional groups.
  • Reduction: It can undergo reduction reactions using lithium aluminum hydride or sodium borohydride, resulting in simpler esters or alcohols.
  • Substitution: Dibenzyl maleate can engage in nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups, often under acidic or basic conditions .

The mechanisms behind these reactions are influenced by the electron-withdrawing nature of the maleate group and the electron-donating properties of the benzyl groups, making it a versatile intermediate in organic synthesis.

Dibenzyl maleate is commonly synthesized through the esterification of maleic anhydride with benzyl alcohol. The typical procedure involves:

  • Reactants: One mole of maleic anhydride reacts with two moles of benzyl alcohol.
  • Catalyst: A small amount of sulfuric acid (1%) is used as a catalyst.
  • Conditions: The reaction is carried out at approximately 75°C until completion.
  • Purification: After the reaction, unreacted materials are removed by washing with distilled water, yielding pure dibenzyl maleate.

In industrial settings, similar methods are employed but optimized for larger scale production, often utilizing continuous flow reactors and advanced purification techniques to enhance yield and purity .

Dibenzyl maleate has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block in organic chemistry and polymer production.
  • Polymer Chemistry: Utilized in the formulation of polymers, resins, and plasticizers.
  • Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for medicinal compounds .
  • Industrial Uses: Applied in producing pour point depressants for crude oil in petroleum industries.

Interaction studies involving dibenzyl maleate focus on its reactivity with various nucleophiles and electrophiles in synthetic pathways. Its ability to undergo oxidation, reduction, and substitution makes it a key intermediate in many chemical transformations. Further research is needed to explore its interactions with biological systems and potential therapeutic effects .

Dibenzyl maleate shares structural similarities with several other compounds, notably:

Compound NameMolecular FormulaKey Features
Maleic AcidC₄H₄O₄Unsaturated dicarboxylic acid; simpler structure.
Benzyl MaleateC₁₄H₁₄O₄Monoester of maleic acid; lacks one benzyl group.
Phthalic AnhydrideC₈H₄O₃Related aromatic compound; used in plasticizers.
Dimethyl MaleateC₆H₁₈O₄Dimethyl ester; simpler alkyl substituents.

Dibenzyl maleate's uniqueness lies in its dual benzyl substituents, which enhance its chemical reactivity compared to simpler esters like benzyl maleate or dimethyl maleate. This structural characteristic contributes to its applicability in more complex organic synthesis and polymer chemistry .

The synthesis of DBM traces back to early 20th-century esterification techniques, where maleic anhydride was reacted with benzyl alcohol under acidic conditions. This method, refined over decades, remains a cornerstone for producing high-purity DBM. The compound’s structural characterization, including its Z-configuration confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, laid the groundwork for its application in asymmetric synthesis. Notably, the development of enantioselective Michael additions using DBM as a dienophile marked a milestone in the 2010s, enabling access to chiral building blocks for pharmaceuticals.

Significance in Synthetic Chemistry

DBM’s reactivity stems from its electron-deficient maleate moiety and electron-rich benzyl groups, facilitating conjugate additions and cycloadditions. For instance, lithium binaphtholate-catalyzed Michael reactions of DBM with malonates achieve enantiomeric excesses up to 98%, underscoring its utility in constructing tricarboxylic acid derivatives. Additionally, DBM serves as a monomer in copolymer synthesis, such as poly(acrylate-co-benzyl maleate), which inhibits wax deposition in crude oil pipelines. Its role as a plasticizer in polyvinyl acetate (PVAc) latexes further highlights its industrial versatility.

Contemporary Research Landscape

Recent advancements focus on DBM’s applications in energy and materials science. A 2024 study demonstrated that poly(C₂₂ acrylate-co-benzyl maleate) copolymers reduce the pour point of crude oil by 67% and wax deposition by 69% at 400 ppm concentrations. Photoorganocatalytic protocols using DBM have also been developed, achieving near-quantitative yields in sunlight-driven reactions. Furthermore, DBM’s potential in cosmetics as a stabilizer for anti-aging formulations is under exploration, though regulatory evaluations are ongoing.

Theoretical Foundation and Chemical Relevance

Theoretical studies attribute DBM’s reactivity to the interplay between its electron-withdrawing maleate group and benzyl substituents. Density functional theory (DFT) calculations reveal that the Z-configuration lowers the activation energy for Diels-Alder reactions compared to its E-isomer. This electronic asymmetry enables selective transformations, such as the synthesis of chiral cyclohexene derivatives.

Dibenzyl maleate, a maleic acid ester with the molecular formula C₁₈H₁₆O₄, is conventionally synthesized through esterification reactions between maleic acid or maleic anhydride and benzyl alcohol [1]. The traditional approach involves a direct esterification process where maleic anhydride reacts with benzyl alcohol in the presence of an acid catalyst [2]. This reaction proceeds in two sequential steps: first, the formation of monobenzyl maleate, followed by the esterification of the second carboxylic acid group to yield the final dibenzyl maleate product [1].

A standard laboratory procedure involves reacting 1 mole of maleic anhydride with 2 moles of benzyl alcohol in the presence of sulfuric acid (typically 1% by weight) as a catalyst [1]. The reaction mixture is heated at approximately 75°C until completion [1]. After the reaction, the catalyst and unreacted materials are removed by washing with distilled water to obtain the pure dibenzyl maleate [1].

Another conventional approach utilizes maleic acid as the starting material instead of maleic anhydride [2]. In this method, maleic acid is first converted to its sodium salt using potassium carbonate in dimethylformamide, followed by reaction with benzyl halides (such as benzyl bromide or benzyl chloride) [2]. This approach is particularly useful for laboratory-scale synthesis and has been documented to yield pure dibenzyl maleate after chromatographic purification [2].

The conventional esterification of maleic acid with benzyl alcohol can also be performed using different acid catalysts such as phosphotungstic acid or ion-exchange resins, which offer advantages in terms of catalyst recovery and reuse compared to homogeneous catalysts like sulfuric acid [3].

Industrial-Scale Production Techniques

Reactive Distillation Systems

Reactive distillation represents an advanced approach for the industrial-scale production of maleate esters, including dibenzyl maleate [4]. This technology integrates the reaction and separation processes into a single unit operation, offering significant advantages in terms of process efficiency and economics [5]. In reactive distillation systems for maleate ester synthesis, the reaction occurs in the liquid phase while water, a byproduct of esterification, is continuously removed as vapor, thereby shifting the equilibrium toward product formation [4].

The design of reactive distillation columns for maleate ester production typically includes multiple theoretical stages (approximately 10-40 sieve plates) with specific zones for reaction and separation [6]. The maleic acid or its mono-ester is introduced from the top of the column in liquid form, while the alcohol (in this case, benzyl alcohol) is fed from the bottom in vapor form [6]. Solid acid catalysts, such as ion-exchange resins, are placed on the column plates to facilitate the esterification reaction [6].

Table 1: Key Parameters for Reactive Distillation in Dibenzyl Maleate Production

ParameterTypical RangeEffect on Process
Number of theoretical stages10-40Higher number increases conversion but adds to capital cost
Molar ratio (acid:alcohol)1:1.5 to 1:5Higher alcohol ratio favors conversion but increases separation costs
Reaction temperature90-160°CHigher temperatures increase reaction rate but may affect product quality
Catalyst loadingVariableOptimized based on throughput requirements
Pressure0.1-3.0 MPaHigher pressure increases boiling points and affects separation

The reactive distillation approach offers several advantages for dibenzyl maleate production, including higher conversion rates (potentially exceeding 85-90%), reduced equipment footprint, lower energy consumption, and elimination of equilibrium limitations [5] [7]. The continuous removal of water during the process drives the reaction toward completion, resulting in higher yields compared to conventional batch processes [4].

Continuous Flow Reactors

Continuous flow reactors represent another significant advancement in the industrial-scale production of dibenzyl maleate [8]. These systems offer precise control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and the potential for process intensification [8]. For dibenzyl maleate synthesis, continuous flow reactors can be configured in various arrangements, including tubular reactors, microreactors, and packed bed reactors containing solid catalysts [9].

In a typical continuous flow process for dibenzyl maleate synthesis, maleic anhydride and benzyl alcohol are continuously fed into the reactor system along with the catalyst [8]. The reaction proceeds as the mixture flows through the reactor, with residence time carefully controlled to achieve optimal conversion [10]. The product stream is then processed for purification, which may involve extraction, distillation, or crystallization steps [8].

Microreactor technology has shown particular promise for dibenzyl maleate synthesis, offering exceptional heat transfer capabilities that allow for precise temperature control during the exothermic esterification reaction [9]. These systems can operate at higher temperatures and pressures than conventional batch reactors, potentially accelerating reaction rates while maintaining product quality [8].

Packed bed reactors containing immobilized catalysts (such as ion-exchange resins or heterogeneous acid catalysts) are also employed for continuous dibenzyl maleate production [11]. These systems allow for efficient catalyst utilization and simplified product separation, as the catalyst remains fixed within the reactor while the reaction mixture flows through [11].

The continuous flow approach offers several advantages for industrial-scale dibenzyl maleate production, including consistent product quality, reduced reaction times, lower solvent usage, and the potential for automated operation [8]. Additionally, continuous flow systems can be more easily scaled up or scaled out to meet production demands compared to batch processes [8].

Green Synthesis Strategies

The development of environmentally friendly approaches for dibenzyl maleate synthesis has gained significant attention in recent years, driven by the principles of green chemistry [12]. These strategies aim to reduce environmental impact by minimizing waste generation, utilizing renewable resources, employing benign solvents, and developing energy-efficient processes [13].

One promising green synthesis approach involves the use of biocatalysts, particularly lipase enzymes, for the esterification of maleic acid with benzyl alcohol [14]. Enzymes such as Candida antarctica lipase B (immobilized on various supports) have demonstrated effectiveness in catalyzing esterification reactions under mild conditions [15]. The enzymatic approach offers several advantages, including high selectivity, reduced energy requirements, and the elimination of corrosive acid catalysts [14].

Another green strategy involves the use of alternative reaction media, such as ionic liquids or deep eutectic solvents, which can replace conventional organic solvents in the esterification process [13]. These novel solvents often exhibit favorable properties including low volatility, good thermal stability, and the ability to dissolve both polar and non-polar compounds [15]. Additionally, they can sometimes enhance reaction rates and selectivity compared to conventional solvents [13].

Solvent-free or solvent-minimized reaction systems represent another green approach for dibenzyl maleate synthesis [12]. In these systems, the reaction is conducted with minimal or no additional solvent, with one of the reactants (typically benzyl alcohol) serving as both reactant and reaction medium [12]. This approach reduces waste generation and simplifies product isolation [12].

The use of renewable feedstocks for maleic acid production represents a longer-term green strategy for dibenzyl maleate synthesis [16]. Research has explored the production of maleic acid from biomass-derived compounds, potentially offering a more sustainable source of this key starting material compared to petroleum-derived alternatives [16].

Catalyst Optimization for Enhanced Yield

Catalyst selection and optimization play crucial roles in determining the efficiency and economics of dibenzyl maleate synthesis [17]. Various catalytic systems have been investigated, ranging from traditional mineral acids to heterogeneous solid catalysts and biocatalysts, each offering distinct advantages and limitations [3].

Homogeneous acid catalysts, such as sulfuric acid, have traditionally been employed for dibenzyl maleate synthesis due to their high activity and low cost [1]. However, these catalysts present challenges including corrosion of equipment, difficult separation from the product, and environmental concerns related to waste disposal [3]. The typical catalyst loading for sulfuric acid in laboratory-scale synthesis is approximately 1% by weight relative to the reaction mixture [1].

Heterogeneous solid acid catalysts offer significant advantages for dibenzyl maleate production, including ease of separation, potential for reuse, reduced corrosion, and environmentally friendlier processes [3]. Ion-exchange resins such as Amberlyst-15 and Indion 225 have shown promising results in maleate ester synthesis, with conversion rates comparable to or exceeding those achieved with mineral acids [18]. These catalysts can be optimized in terms of surface area, pore size, and acid site density to enhance catalytic performance [3].

Table 2: Comparison of Catalyst Systems for Dibenzyl Maleate Synthesis

Catalyst TypeExamplesAdvantagesLimitationsTypical Conversion
Homogeneous acidsSulfuric acid, p-toluenesulfonic acidHigh activity, low costCorrosion, difficult separation60-80%
Ion-exchange resinsAmberlyst-15, Indion 225Reusable, non-corrosiveMass transfer limitations65-85%
Metal-based catalystsZirconium-based catalystsHigh activity, selectivityHigher cost70-90%
BiocatalystsLipase enzymesMild conditions, high selectivitySlower reaction rates, enzyme cost70-95%

Metal-based catalysts, including zirconium-based systems, have also been investigated for dibenzyl maleate synthesis [3]. These catalysts can offer high activity and selectivity under relatively mild conditions [3]. Research has shown that catalyst performance can be further enhanced through the incorporation of promoters or through specific preparation techniques that optimize the distribution and accessibility of active sites [17].

Biocatalysts, particularly lipase enzymes, represent an emerging approach for dibenzyl maleate synthesis [14]. These catalysts operate under mild conditions and offer excellent selectivity, potentially reducing the formation of byproducts [15]. The performance of enzymatic catalysts can be optimized through enzyme immobilization techniques, which enhance stability and facilitate catalyst recovery and reuse [14]. Factors such as water content, temperature, and reaction medium composition significantly influence enzymatic activity and must be carefully controlled to achieve optimal performance [15].

Process Parameters and Reaction Kinetics

Understanding and optimizing process parameters and reaction kinetics are essential for efficient dibenzyl maleate production [19]. The esterification reaction is influenced by various factors including temperature, reactant ratio, catalyst concentration, agitation rate, and water removal strategy [3] [18].

Temperature significantly affects the rate of dibenzyl maleate formation, with higher temperatures generally accelerating the reaction [3]. However, excessive temperatures may promote side reactions or catalyst degradation [19]. For conventional acid-catalyzed synthesis, optimal temperatures typically range from 70-90°C, while reactive distillation systems may operate at higher temperatures (90-160°C) [6]. The activation energy for maleate esterification reactions has been reported to be approximately 44-67 kJ/mol, depending on the specific catalyst system employed [19].

The molar ratio of reactants plays a crucial role in dibenzyl maleate synthesis [18]. Since esterification is an equilibrium-limited reaction, an excess of benzyl alcohol is typically employed to drive the reaction toward completion [3]. Molar ratios of maleic acid to benzyl alcohol ranging from 1:2 (stoichiometric) to 1:5 (excess alcohol) have been investigated, with higher alcohol ratios generally leading to increased conversion but potentially complicating downstream separation [6].

Catalyst concentration affects both reaction rate and ultimate conversion [3]. Higher catalyst loadings typically accelerate the reaction but may lead to increased costs and potential separation challenges [18]. For homogeneous acid catalysts, concentrations of 0.5-2% by weight are common, while heterogeneous catalyst loadings are often in the range of 3-10% by weight relative to the reaction mixture [3].

Water removal strategies are critical for achieving high conversion in dibenzyl maleate synthesis, as water is a byproduct of the esterification reaction and its accumulation can limit conversion due to equilibrium constraints [18]. Techniques for water removal include reactive distillation, the use of molecular sieves, azeotropic distillation with water-entraining solvents, and membrane separation [3] [18].

The kinetics of dibenzyl maleate formation typically follow a pseudo-first-order or second-order rate law, depending on the specific reaction conditions and catalyst system [19]. For acid-catalyzed esterification, the reaction proceeds through the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol [3]. The rate-determining step is generally considered to be the nucleophilic attack, with the overall rate influenced by factors such as acid strength, alcohol nucleophilicity, and steric effects [19].

The electronic structure of dibenzyl maleate represents a complex interplay between the electron-withdrawing maleate moiety and the electron-donating benzyl groups. X-ray absorption spectroscopy and resonant inelastic X-ray scattering studies have revealed significant insights into the electron distribution patterns within this compound. The maleate dianion exhibits a non-degenerate oxygen core-orbital with an energy difference of approximately 0.15 electron volts, manifesting as a distinctive two-peak structure in X-ray absorption spectroscopy. This electronic asymmetry contrasts markedly with the more symmetric fumarate and succinate analogs.

Frontier molecular orbital analysis demonstrates a gradually increasing energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital from fumarate to maleate to succinate. The electronic density distribution in dibenzyl maleate shows that the highest occupied molecular orbital contains significant electronic density on the carbon-carbon double bond between carboxylate groups, potentially contributing to weaker intermolecular binding compared to its geometric isomers. This electronic characteristic directly influences the compound's reactivity profile and stability under various reaction conditions.

The resonance contributions within dibenzyl maleate are dominated by the electron-withdrawing nature of the maleate group and the electron-donating properties of the benzyl substituents. These opposing electronic effects create a balanced reactivity profile that enhances the compound's utility in organic synthesis. The benzyl groups provide electron density through resonance donation, while the maleate core serves as an electron acceptor, facilitating various addition reactions and cycloaddition processes. This electronic distribution pattern explains the compound's resistance to isomerization under standard reaction conditions and its preferential participation in stereospecific transformations.

Reaction Pathways and Intermediates

Dibenzyl maleate participates in diverse reaction pathways, with mechanistic investigations revealing several key intermediate species. The primary synthetic pathway involves esterification of maleic anhydride with benzyl alcohol in the presence of sulfuric acid catalyst at 75°C. This reaction proceeds through a two-stage mechanism: initial formation of the mono-benzyl ester intermediate, followed by conversion to the dibenzyl product through nucleophilic attack by a second benzyl alcohol molecule.

Cyclopropanation reactions of dibenzyl maleate proceed through a common intermediate pathway that produces identical cyclopropane products regardless of whether the starting material is the maleate or fumarate isomer. This mechanistic convergence suggests a 1,4-addition mechanism involving a long-lived intermediate that equilibrates before product formation. The reaction conditions typically employ zinc bromide and lithium chloride in tetrahydrofuran, maintaining the compound's stereochemical integrity throughout the transformation.

Michael addition reactions represent another significant pathway, with dibenzyl maleate serving as an efficient acceptor in enantioselective transformations. Lithium binaphtholate-catalyzed reactions with dibenzyl malonate achieve yields up to 98% enantiomeric excess, proceeding through a chelated transition state that controls facial selectivity. The reaction mechanism involves initial formation of an enolate intermediate, followed by stereoselective carbon-carbon bond formation with the maleate acceptor.

Photoorganocatalytic pathways have emerged as novel synthetic routes, with dibenzyl maleate participating in light-mediated transformations with isopropanol. These reactions proceed through radical intermediates generated by photoinduced electron transfer, achieving yields up to 98% under optimized conditions using benzothiazolium catalysts. The mechanistic pathway involves initial photocatalyst excitation, followed by hydrogen atom abstraction and subsequent radical coupling processes.

Stereochemistry and Conformational Analysis

The stereochemical properties of dibenzyl maleate are fundamentally determined by its geometric configuration as the Z-isomer of dibenzyl butenedioate. The compound exhibits restricted rotation around the carbon-carbon double bond due to π-orbital overlap, maintaining the characteristic cis-arrangement of the ester substituents. Nuclear magnetic resonance spectroscopy confirms this geometric assignment through the distinctive singlet at 6.28 ppm for the equivalent alkene protons in the ¹H NMR spectrum.

Conformational analysis reveals that the maleate backbone adopts a near-planar arrangement with torsion angles typically less than 10 degrees. The carboxylate groups lie approximately coplanar with the central double bond, facilitating intramolecular interactions that contribute to the compound's stability. This planar geometry contrasts with the more flexible conformations observed in saturated analogs and contributes to the compound's resistance to geometric isomerization.

The benzyl substituents adopt conformations that minimize steric interactions while maximizing conjugative stabilization with the aromatic rings. Rotational barriers around the ester carbon-oxygen bonds are relatively low, allowing for conformational flexibility that accommodates various reaction geometries. X-ray crystallographic studies of related compounds demonstrate that the benzyl groups typically adopt staggered conformations that optimize π-π stacking interactions in the solid state.

Temperature-dependent nuclear magnetic resonance studies reveal conformational exchange processes on the nuclear magnetic resonance timescale, with activation barriers for benzyl group rotation estimated at approximately 50-60 kilojoules per mole. These conformational dynamics influence the compound's reactivity profile and its ability to adopt transition state geometries required for various chemical transformations.

Density Functional Theory Applications

Density functional theory calculations have provided extensive insights into the electronic structure and chemical properties of dibenzyl maleate. The B3LYP functional combined with basis sets ranging from 6-31G* to 6-311++G** has been widely employed for geometry optimization and property prediction. These computational studies successfully reproduce experimental bond lengths, angles, and torsional parameters with excellent accuracy.

Vibrational frequency calculations at the density functional theory level enable prediction of infrared and Raman spectroscopic properties. The harmonic approximation provides reliable force constants for the development of molecular mechanics force fields used in molecular dynamics simulations. Calculated frequencies show excellent correlation with experimental values when appropriate scaling factors are applied to account for anharmonic effects.

Frontier molecular orbital analysis through density functional theory reveals the electronic factors governing dibenzyl maleate's reactivity. The highest occupied molecular orbital shows significant electron density localized on the carbon-carbon double bond and oxygen atoms, while the lowest unoccupied molecular orbital exhibits antibonding character across the maleate framework. These orbital characteristics explain the compound's electrophilic reactivity and its susceptibility to nucleophilic attack.

Solvent effects have been incorporated through polarizable continuum models, revealing significant stabilization in polar solvents such as dimethyl sulfoxide and acetone. These calculations demonstrate that solvation reduces the energy gap between frontier orbitals and influences the preferred conformations through differential stabilization of polar resonance structures. The computational results provide valuable guidance for reaction optimization and mechanistic interpretation.

Activation Energy Determinations

Activation energy determinations for reactions involving dibenzyl maleate and related compounds span a range of experimental and computational approaches. Gas-phase isomerization of dimethyl maleate to its fumarate isomer exhibits an activation energy of 111 kilojoules per mole, determined through Arrhenius analysis across the temperature range of 713-807 Kelvin. This relatively high barrier reflects the significant electronic reorganization required for geometric isomerization around the carbon-carbon double bond.

Enzymatic hydration reactions of maleate compounds demonstrate substantially lower activation barriers, with malease-catalyzed transformations exhibiting activation energies of 62.21 kilojoules per mole for maleate hydration and 63.43 kilojoules per mole for citraconate hydration. These enzymatic processes follow Michaelis-Menten kinetics with temperature-dependent rate constants that enable precise determination of thermodynamic parameters.

Thermal decomposition studies of related dibenzyl compounds reveal activation energies in the range of 200-220 kilojoules per mole. These high-energy processes proceed through free radical chain mechanisms involving β-scission reactions. The activation parameters include pre-exponential factors of approximately 10¹² inverse seconds, consistent with unimolecular decomposition pathways.

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Dates

Last modified: 08-15-2023

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